4-Bromo-2-iodothiazole
Overview
Description
4-Bromo-2-iodothiazole is a heterocyclic compound featuring a thiazole ring substituted with bromine and iodine atoms at the 4 and 2 positions, respectively
Mechanism of Action
Target of Action
Thiazole derivatives, which include 4-bromo-2-iodothiazole, are known to exhibit a wide range of biological activities .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Pharmacokinetics
The compound’s molecular weight of 28992 suggests it may have suitable properties for bioavailability .
Result of Action
Thiazole derivatives are known to exhibit a range of biological activities, including antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be between 2-8°C, suggesting that temperature can affect its stability . Furthermore, it is known to harm public health and the environment by destroying ozone in the upper atmosphere .
Biochemical Analysis
Biochemical Properties
Thiazole compounds, including 4-Bromo-2-iodothiazole, are known to interact with various enzymes, proteins, and other biomolecules . Specific interactions of this compound with these biomolecules have not been reported yet.
Molecular Mechanism
It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies have not been reported .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodothiazole typically involves halogenation reactions. One common method is the bromination of 2-iodothiazole using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination and ensure selectivity .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process must be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-iodothiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings, forming carbon-carbon bonds with aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate or cesium carbonate are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Coupling Products: Aryl or alkyl thiazoles are common products from cross-coupling reactions.
Scientific Research Applications
4-Bromo-2-iodothiazole has diverse applications in scientific research:
Comparison with Similar Compounds
2-Bromo-4-iodothiazole: Similar structure but with reversed positions of bromine and iodine.
4-Chloro-2-iodothiazole: Chlorine replaces bromine, affecting reactivity and biological activity.
4-Bromo-2-chlorothiazole: Chlorine replaces iodine, altering its chemical properties.
Uniqueness: 4-Bromo-2-iodothiazole is unique due to the specific positioning of bromine and iodine, which influences its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-bromo-2-iodo-1,3-thiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrINS/c4-2-1-7-3(5)6-2/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMDQASLYMLPGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)I)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrINS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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